Sulfadoxine-d4

Pharmacokinetics Bioanalysis LC-MS/MS Method Validation

Sulfadoxine-d4 is a tetradeuterated internal standard with deuterium exclusively on the benzene ring, delivering a +4 Da mass shift for unambiguous LC-MS/MS quantification. Unlike Sulfadoxine-d3 (methoxy-labeled), benzene-d4 labeling ensures consistent chromatographic retention and minimizes hydrogen-deuterium exchange artifacts. Supplied with ISO 17034 & ISO/IEC 17025-compliant certificates of analysis, it supports ANDA method validation and GxP batch release. Stable 3 years at room temperature as neat powder, eliminating cold-chain complexity for international shipment to field laboratories in malaria-endemic regions.

Molecular Formula C12H14N4O4S
Molecular Weight 314.36 g/mol
Cat. No. B10829692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfadoxine-d4
Molecular FormulaC12H14N4O4S
Molecular Weight314.36 g/mol
Structural Identifiers
SMILESCOC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D
InChIKeyPJSFRIWCGOHTNF-LNFUJOGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfadoxine-d4 Procurement Guide: Deuterated Internal Standard for LC-MS/MS Quantification of Sulfadoxine


Sulfadoxine-d4 (CAS 1330266-05-1) is a stable isotopically labeled analog of the long-acting sulfonamide antibiotic sulfadoxine, in which four hydrogen atoms on the benzene ring are replaced with deuterium . The compound is exclusively intended for use as an internal standard for the quantitative analysis of unlabeled sulfadoxine via LC-MS/MS or GC-MS methodologies [1]. With a molecular formula of C12H10D4N4O4S and a molecular weight of 314.35 g/mol, the tetradeuterated species exhibits a +4 Da mass shift relative to unlabeled sulfadoxine (MW 310.33 g/mol), enabling unambiguous chromatographic discrimination and selective detection via multiple reaction monitoring . Commercial purity specifications typically range from ≥98.0% to >99.0%, with isotopic enrichment certified at 98 atom% D or higher .

Why Sulfadoxine-d4 Cannot Be Substituted with Unlabeled Sulfadoxine or Alternative Deuterated Analogs


Direct substitution of Sulfadoxine-d4 with unlabeled sulfadoxine as an internal standard is analytically invalid, as the two species would co-elute and produce indistinguishable mass spectrometric signals, eliminating the fundamental purpose of isotope dilution mass spectrometry [1]. Substitution with Sulfadoxine-d3 (CAS 1262770-70-6), a trideuterated analog, introduces different methodological considerations: the deuterium labeling in d3 occurs on the methoxy groups of the pyrimidine ring rather than on the benzene ring as in d4, potentially resulting in divergent chromatographic retention behavior, extraction recovery, and susceptibility to hydrogen-deuterium exchange under certain pH or temperature conditions . General class-level inference from stable isotope-labeled internal standard literature indicates that deuterated internal standards are not universally interchangeable—differences in labeling position and degree of deuteration can alter matrix effect compensation and ionization efficiency, directly impacting quantitative accuracy [2].

Quantitative Differentiation Evidence for Sulfadoxine-d4 Relative to Comparators


Isotope Dilution Accuracy: Sulfadoxine-d4 vs. Unlabeled Sulfadoxine for Plasma Quantification

Sulfadoxine-d4 enables accurate quantification of sulfadoxine in human plasma via isotope dilution LC-MS/MS, a capability fundamentally absent when using unlabeled sulfadoxine as an internal standard. In a validated method using Sulfadoxine-d4 as the internal standard, sulfadoxine was quantified over a linear calibration range of 1–200 µg/mL with a mean recovery of 94.3±3.2% from microvolume (5 µL) human plasma samples following protein precipitation with acetonitrile [1]. The MRM transition used for quantification was m/z 311→245 for sulfadoxine and m/z 315→249 for Sulfadoxine-d4, confirming the +4 Da mass shift provided by tetradeuteration enables selective detection without spectral overlap [2]. This method was successfully applied to the analysis of 1719 clinical samples collected up to day 28 post-dose in a pharmacokinetic study of sulfadoxine-pyrimethamine in pregnant women and children [3].

Pharmacokinetics Bioanalysis LC-MS/MS Method Validation

Mass Spectrometric Discrimination: Sulfadoxine-d4 (+4 Da) vs. Sulfadoxine-d3 (+3 Da) Isotopic Resolution

Sulfadoxine-d4 provides a +4 Da mass shift (m/z 315 for the precursor ion) relative to unlabeled sulfadoxine (m/z 311), compared to the +3 Da shift provided by Sulfadoxine-d3 . The tetradeuterated labeling in d4 occurs on the benzene ring, whereas d3 labeling occurs on the methoxy groups of the pyrimidine ring . Class-level inference from deuterated internal standard literature indicates that labeling position influences chromatographic retention: deuterium on aromatic rings generally produces smaller retention time shifts than deuteration on aliphatic or heteroatom-adjacent positions, reducing the risk of differential matrix effect compensation failure [1]. Additionally, the larger mass difference (+4 Da vs. +3 Da) provides greater protection against isotopic cross-talk and M+1/M+2 natural abundance interference from the unlabeled analyte, particularly important when quantifying sulfadoxine at concentrations approaching the lower limit of quantification [2].

Mass Spectrometry Isotope Dilution Method Selectivity

Regulatory Compliance and Traceability: Sulfadoxine-d4 Certified Reference Material Specifications

Sulfadoxine-d4 is commercially available as a fully characterized reference standard compliant with ISO 17034 and ISO/IEC 17025 guidelines, with traceability to pharmacopeial standards (USP or EP) where required [1]. Commercial suppliers provide certificates of analysis documenting isotopic enrichment at 98 atom% D (or higher) and chemical purity specifications of ≥98.0% to >99.0% as determined by HPLC . In contrast, Sulfadoxine-d3 is supplied with isotopic purity certified at 99.8 atom% D and overall purity >99.0% (HPLC) . Both deuterated forms exceed the minimum purity requirements for use as internal standards in regulated bioanalysis; however, the tetradeuterated analog is more widely referenced in peer-reviewed pharmacokinetic method validation studies, including large-scale clinical applications involving 1719 samples [2].

Analytical Method Validation Quality Control Regulatory Compliance

Application Scope: Sulfadoxine-d4 in Clinical PK vs. Sulfadoxine-d3 in Adulterant Screening

Published applications of deuterated sulfadoxine internal standards demonstrate distinct usage patterns. Sulfadoxine-d4 has been validated in a high-throughput UPLC-MS/MS method requiring only 5 µL plasma and 1.6 minutes run time per sample, applied to 1719 clinical samples from a pharmacokinetic study in pregnant women and children receiving intermittent preventive malaria treatment [1]. The calibration range achieved was 1–200 µg/mL for sulfadoxine with a mean recovery of 94.3±3.2% [2]. In contrast, Sulfadoxine-d3 has been reported as an internal standard in an HPLC-MS/MS method for detecting antimalarial adulterants in herbal products, achieving a linear calibration range of 0.001–0.3 µg/mL (r² ≥0.991), limits of detection of 0.002–0.02 μg/mL, and matrix factors ranging from 0.77 to 0.97 [3]. The divergent application contexts reflect different method optimization priorities: high-concentration clinical pharmacokinetics versus trace-level adulterant screening.

Pharmacokinetics Adulterant Detection Method Application

Lot-to-Lot Consistency and Stability: Sulfadoxine-d4 Reference Material Storage Specifications

Sulfadoxine-d4 is supplied with defined storage conditions and stability specifications. The neat powder is recommended for storage at room temperature with stability certified for a minimum of three years under recommended conditions, after which re-analysis for chemical purity is advised before continued use . Alternative suppliers specify storage at -20°C for 3 years or 4°C for 2 years for the powder form, with shipping at ambient temperature due to short-term stability . In solution (e.g., methanol), storage at -80°C is recommended for 6 months and -20°C for 1 month . These defined stability parameters support consistent lot-to-lot performance in long-term analytical method validation, which is a critical procurement consideration for laboratories requiring multi-year method continuity.

Reference Material Stability Quality Assurance Long-term Storage

Analytical Method Transfer: Sulfadoxine-d4 Method Reproducibility in Multi-Site Studies

The use of Sulfadoxine-d4 as an internal standard supports analytical method transfer across laboratories, as demonstrated by its application in multi-site clinical pharmacokinetic studies. In a validated UPLC-MS/MS method, Sulfadoxine-d4 enabled consistent quantification of sulfadoxine across 1719 clinical plasma samples collected from a multi-center trial investigating intermittent preventive malaria treatment in pregnant women and children [1]. The method utilized a simple acetonitrile protein precipitation cleanup with 5 µL plasma, achieving a mean recovery of 94.3±3.2% and a total run time of 1.6 minutes per sample [2]. The commercial availability of Sulfadoxine-d4 from multiple ISO 17034-compliant suppliers with traceable certificates of analysis further supports method harmonization across different laboratory sites [3].

Method Transfer Multi-site Trials Regulated Bioanalysis

Optimal Procurement and Application Scenarios for Sulfadoxine-d4


Clinical Pharmacokinetic Studies of Sulfadoxine-Pyrimethamine in Special Populations

Sulfadoxine-d4 is optimally deployed as an internal standard in validated UPLC-MS/MS methods for quantifying sulfadoxine in microvolume plasma samples (5 µL) from pregnant women, children, or other vulnerable populations. The method achieves a linear calibration range of 1–200 µg/mL with a mean recovery of 94.3±3.2%, enabling precise pharmacokinetic parameter estimation with minimal blood collection burden [1]. The 1.6-minute run time per sample supports high-throughput analysis of large clinical cohorts, as demonstrated in a 1719-sample multi-center study [2].

Regulated Bioanalytical Method Validation for ANDA and Commercial Quality Control

Sulfadoxine-d4 reference standards supplied with ISO 17034 and ISO/IEC 17025-compliant certificates of analysis are suitable for analytical method validation and quality control applications supporting Abbreviated New Drug Applications (ANDA) and commercial production of sulfadoxine-containing pharmaceuticals [3]. The compound provides traceability to USP or EP pharmacopeial standards and is accompanied by detailed characterization data compliant with regulatory guidelines, enabling its use in stability-indicating assays, dissolution testing, and batch release analytics .

Long-Term Pharmacokinetic Modeling and Population PK Analysis

The validated 1–200 µg/mL calibration range using Sulfadoxine-d4 as an internal standard supports quantification of sulfadoxine in samples collected up to 28 days post-dose, aligning with the compound's long elimination half-life and enabling robust population pharmacokinetic modeling [4]. The 94.3±3.2% mean recovery and microvolume sample requirement (5 µL) facilitate repeated sampling protocols necessary for characterizing inter-individual variability in drug exposure during intermittent preventive malaria treatment [5].

Method Transfer and Multi-Site Clinical Trial Harmonization

Sulfadoxine-d4 is procured from multiple independent commercial suppliers offering traceable certificates of analysis and consistent lot-to-lot purity specifications (≥98.0%), supporting analytical method harmonization across geographically distributed clinical trial sites . The 3-year room temperature storage stability specification for the neat powder reduces cold-chain logistics complexity during international shipment to field laboratories in malaria-endemic regions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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